Acide guanylique 3', sel disodique

Vue d'ensemble

Description

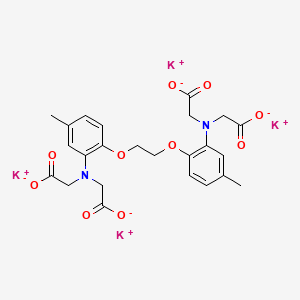

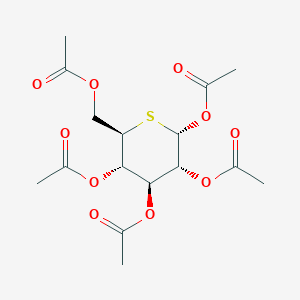

3’-Guanylic acid, disodium salt: is a nucleotide derivative commonly used in various biochemical and industrial applications. It is the disodium salt form of guanosine monophosphate, which is a nucleotide composed of the phosphate group, the pentose sugar ribose, and the nucleobase guanine. This compound is known for its role in RNA synthesis and as a flavor enhancer in the food industry .

Applications De Recherche Scientifique

Chemistry: 3’-Guanylic acid, disodium salt is used as a precursor in the synthesis of various nucleotide analogs and as a reagent in biochemical assays .

Biology: In biological research, it is used to study RNA synthesis and function. It serves as a substrate for enzymes involved in nucleotide metabolism .

Medicine: This compound has shown antiviral and anticancer properties. It inhibits viral replication and tumor growth, making it a potential therapeutic agent against herpes simplex virus, cytomegalovirus, and certain cancers .

Industry: In the food industry, 3’-Guanylic acid, disodium salt is used as a flavor enhancer, often in combination with monosodium glutamate and disodium inosinate to provide the umami taste in various food products .

Mécanisme D'action

Target of Action

3’-Guanylic acid, disodium salt, is a nucleoside analog that primarily targets viral replication and tumor growth . It is an antiviral agent active against herpes simplex virus type 1 and type 2, as well as cytomegalovirus . It also exhibits anticancer properties, showing promising results in animal models of glioma and lymphoma .

Mode of Action

The compound interacts with its targets by inhibiting viral replication and tumor growth . As a nucleoside analog, it can incorporate into the viral genome during replication, causing premature termination of the growing DNA or RNA chains, thereby inhibiting the replication of the virus .

Biochemical Pathways

3’-Guanylic acid, disodium salt, is a nucleotide used as a monomer in RNA . It is an ester of phosphoric acid with the nucleoside guanosine . The synthesis of GMP starts with D-ribose 5′-phosphate, a product of the pentose phosphate pathway . The synthesis proceeds by the gradual formation of the purine ring on carbon-1 of ribose .

Result of Action

The primary result of the action of 3’-Guanylic acid, disodium salt, is the inhibition of viral replication and tumor growth . By incorporating into the viral genome during replication, it prevents the virus from multiplying and spreading . Its anticancer properties may result in the inhibition of cancer cell proliferation .

Action Environment

The action, efficacy, and stability of 3’-Guanylic acid, disodium salt, can be influenced by various environmental factors. For instance, pH conditions can affect its stability . Moreover, it is soluble in water, which can influence its distribution and bioavailability

Analyse Biochimique

Biochemical Properties

3’-Guanylic acid, disodium salt plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of nucleic acids and protein . It is also known to inhibit viral replication and tumor growth, indicating its interaction with various biomolecules in these processes .

Cellular Effects

3’-Guanylic acid, disodium salt has significant effects on various types of cells and cellular processes. It influences cell function by mediating hormonal signaling . It is also an antiviral agent active against herpes simplex virus type 1 and type 2, as well as cytomegalovirus . Furthermore, it has shown promising results as an anticancer agent in animal models of glioma, lymphoma, lung cancer, and breast cancer .

Molecular Mechanism

The molecular mechanism of action of 3’-Guanylic acid, disodium salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expressionWithin certain cells, the enzyme guanylyl cyclase makes cGMP from GTP, playing an important role in mediating hormonal signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Guanylic acid, disodium salt can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, it has been observed that concentrated solutions of guanylic acid at pH 5 are extremely viscous and, if cooled, form a clear gel .

Dosage Effects in Animal Models

The effects of 3’-Guanylic acid, disodium salt vary with different dosages in animal models. It has been reported that it shows promising results as an anticancer agent in animal models of glioma, lymphoma, lung cancer, and breast cancer .

Metabolic Pathways

3’-Guanylic acid, disodium salt is involved in several metabolic pathways. It is a product of the pentose phosphate pathway, with CO2, glutamine, glycine, aspartate, and one-carbon derivatives of tetrahydrofolate donating various elements towards the building of the purine ring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Guanylic acid, disodium salt typically involves the phosphorylation of guanosine. One common method starts with the fermentation of sugar to obtain guanosine, which is then reacted with phosphoryl chloride. The resulting product is neutralized with sodium hydroxide to form the disodium salt .

Industrial Production Methods: Industrial production of 3’-Guanylic acid, disodium salt often involves microbial fermentation. A bacterium converts sugars into AICA ribonucleotide, which is then chemically converted to guanosine monophosphate. This guanosine monophosphate is subsequently treated with sodium hydroxide to yield the disodium salt .

Analyse Des Réactions Chimiques

Types of Reactions: 3’-Guanylic acid, disodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form guanine derivatives.

Reduction: Reduction reactions can convert it to guanosine.

Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Conditions often involve acidic or basic environments to facilitate the replacement of the phosphate group.

Major Products:

Oxidation: Guanine derivatives.

Reduction: Guanosine.

Substitution: Various nucleotide analogs depending on the substituent introduced.

Comparaison Avec Des Composés Similaires

Disodium inosinate: Another nucleotide used as a flavor enhancer.

Monosodium glutamate: Commonly used in combination with 3’-Guanylic acid, disodium salt for umami flavor.

Adenosine monophosphate: A nucleotide with similar biochemical properties.

Uniqueness: 3’-Guanylic acid, disodium salt is unique due to its specific role in RNA synthesis and its dual functionality as both a biochemical reagent and a flavor enhancer. Its antiviral and anticancer properties further distinguish it from other similar compounds .

Propriétés

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)22-9)23-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYOUTHOUPZZES-LGVAUZIVSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)([O-])[O-])O)N=C(NC2=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])[O-])O)N=C(NC2=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5Na2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

117-68-0 (Parent) | |

| Record name | 3'-Guanylic acid, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

407.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6027-83-4 | |

| Record name | 3'-Guanylic acid, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Guanylic acid, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)